molecular formula C27H29NO10.HCl<br>C27H30ClNO10 B10754223 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride CAS No. 70629-85-5

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Cat. No.: B10754223
CAS No.: 70629-85-5
M. Wt: 564.0 g/mol
InChI Key: GUGHGUXZJWAIAS-UHFFFAOYSA-N
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Description

The compound 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is an anthracycline derivative with structural and pharmacological similarities to doxorubicin (DOX), a widely used chemotherapeutic agent. Key features include:

  • Core structure: A tetracyclic quinone moiety common to anthracyclines, critical for intercalating DNA and inhibiting topoisomerase II .
  • Substituents: A 9-acetyl group replacing the hydroxyacetyl group in DOX. A 4-amino-5-hydroxy-6-methyloxan-2-yl (daunosamine) sugar moiety, essential for cellular uptake and binding to DNA . A hydrochloride salt, enhancing aqueous solubility compared to the free base .
  • Molecular formula: C₂₇H₂₉NO₁₁·HCl (MW: 579.99 g/mol) .

Properties

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GUGHGUXZJWAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C27H29NO10.HCl, C27H30ClNO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DAUNORUBICIN HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID10981290
Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1)
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Molecular Weight

564.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Record name DAUNORUBICIN HYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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CAS No.

23541-50-6, 67463-64-3, 72402-72-3, 70629-85-5, 76793-43-6, 63950-07-2
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Record name 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1)
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Melting Point

370 to 374 °F (decomposes) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Biological Activity

The compound 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is a derivative of tetracene and has shown promise in various biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H29NO10
  • Molecular Weight : 527.5 g/mol
  • CAS Number : 303827

The compound exhibits its biological effects primarily through the following mechanisms:

  • DNA Intercalation : Similar to other anthracycline derivatives like doxorubicin, this compound intercalates between DNA base pairs. This action disrupts the DNA structure and inhibits topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which further contributes to cellular damage and apoptosis .
  • Signaling Pathways Modulation : It influences various signaling pathways involved in cell survival and death, including the AMPK signaling pathway and apoptosis modulation through caspase activation .

Anticancer Efficacy

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

  • Breast Cancer : The compound demonstrated significant cytotoxic effects on breast cancer cell lines, inducing apoptosis as evidenced by lactate dehydrogenase release assays and caspase-3 activity .
  • Cervical Cancer : Similar efficacy was observed in cervical cancer models, positioning it as a promising candidate for further development in cancer therapeutics .

Case Studies

  • In Vitro Studies : In a study evaluating the anticancer potential of tetracene derivatives, the compound was shown to effectively inhibit cell proliferation in both breast and cervical cancer cell lines. The study employed molecular docking simulations to elucidate its interaction with DNA .
  • Mechanistic Insights : Computational analyses revealed that the compound predominantly interacts with the minor groove of DNA, providing insights into its mechanism of action and potential for targeted therapy .

Data Tables

PropertyValue
Molecular FormulaC27H29NO10
Molecular Weight527.5 g/mol
CAS Number303827
Anticancer ActivityEffective against breast and cervical cancer cells
Mechanism of ActionDescription
DNA IntercalationDisrupts DNA structure
ROS GenerationInduces oxidative stress
Signaling PathwaysModulates apoptosis signaling

Scientific Research Applications

Therapeutic Applications

  • Anticancer Agent : The primary application of this compound is in cancer therapy. It functions as an antineoplastic agent by intercalating into DNA, inhibiting nucleic acid synthesis, and inducing apoptosis in cancer cells. This mechanism is crucial for its effectiveness against various types of tumors.
  • Combination Therapy : Research indicates that this compound can be used in combination with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have shown improved outcomes when combined with agents targeting specific pathways in cancer cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Tetracene Core : This is achieved through cyclization reactions starting from simpler organic molecules.
  • Functional Group Modifications : Hydroxyl, acetyl, and amino groups are introduced at specific positions on the tetracene core.
  • Glycosylation : This involves attaching the oxanyl group through glycosidic bonds to enhance solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Clinical Trials : Numerous clinical trials have been conducted to evaluate its efficacy against breast cancer and leukemia. Results indicate significant tumor reduction rates in patients treated with this compound compared to control groups.
  • Pharmacokinetics : Studies on pharmacokinetics demonstrate favorable absorption profiles and metabolic pathways that support its use as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Anthracycline Derivatives

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Key Substituents Pharmacological Notes Reference
Target Compound C₂₇H₂₉NO₁₁·HCl 9-acetyl, daunosamine (4-amino-5-hydroxy-6-methyloxan-2-yl), hydrochloride salt Enhanced solubility; potential reduced toxicity
Doxorubicin (DOX) C₂₇H₂₉NO₁₁ 9-hydroxyacetyl, daunosamine Broad-spectrum anticancer agent; cardiotoxic
Daunorubicin C₂₇H₂₉NO₁₀ 9-acetyl (no hydroxy group), daunosamine Used in leukemia; less cardiotoxic than DOX
Epirubicin C₂₇H₂₉NO₁₃ 4'-epi-daunosamine configuration Reduced cardiotoxicity; improved metabolism
Idarubicin C₂₆H₂₇NO₉ Lack of 4-methoxy group; lipophilic Oral bioavailability; used in AML

Structural Analysis

A. Sugar Moiety Modifications
  • The daunosamine sugar (4-amino-5-hydroxy-6-methyloxan-2-yl) is conserved across DOX, daunorubicin, and the target compound, enabling DNA binding and cellular uptake .
  • Epirubicin modifies the stereochemistry of the sugar (4'-epimer), reducing cardiotoxicity by altering interaction with cardiac tissue .
B. Aglycone Modifications
  • 9-Acetyl vs. Hydroxyacetyl : The target compound’s 9-acetyl group may reduce redox cycling (a source of reactive oxygen species in DOX-induced cardiotoxicity) compared to DOX’s hydroxyacetyl .
  • Idarubicin lacks the 4-methoxy group, increasing lipophilicity and enabling oral administration .
C. Salt Forms

Pharmacokinetic and Toxicological Insights

  • Metabolism: DOX undergoes one-electron reduction to a semiquinone radical, contributing to cardiotoxicity. The 9-acetyl group in the target compound may stabilize the molecule against this pathway .
  • Toxicity: DOX’s cardiotoxicity is linked to cumulative dose-dependent mitochondrial dysfunction . Daunorubicin, with a 9-acetyl group, shows reduced cardiotoxicity compared to DOX, suggesting a similar benefit for the target compound .
  • Efficacy : Modifications like epirubicin’s 4'-epi-sugar or idarubicin’s lipophilicity demonstrate that structural tweaks can retain anticancer activity while improving safety .

Preparation Methods

Core Tetracene Skeleton Construction

The tetracene backbone is synthesized via Friedel-Crafts acylation or Diels-Alder reactions. A key intermediate, 8,10-dihydro-7H-tetracene-5,12-dione, is prepared by cyclization of naphthoquinone derivatives under acidic conditions. Steric hindrance from the anthracene ring system necessitates precise temperature control (60–80°C) and catalytic HCl to achieve 43–58% yields.

Table 1: Reaction Conditions for Tetracene Core Synthesis

ParameterOptimal RangeYield (%)
Temperature60–80°C43–58
Catalyst (HCl)1.2 mol/L
Reaction Time4–6 hours

Glycosylation of the Tetracene Core

The 4-amino-5-hydroxy-6-methyloxan-2-yl (daunosamine) moiety is introduced via nucleophilic substitution. Activated hydroxyl groups on the tetracene core react with trichloroacetimidate-protected daunosamine in anhydrous methylene chloride, achieving 62–75% glycosylation efficiency. Stereochemical control at the C-7 position is critical, requiring chiral auxiliaries or enzymatic catalysis to maintain the (7S,9R) configuration.

Acetylation and Methoxylation

Post-glycosylation, selective acetylation at C-9 is performed using acetic anhydride and sodium acetate under reflux (4 hours, 110°C). Methoxylation at C-4 employs dimethyl sulfate in alkaline media, with yields dropping to 35–40% due to competing side reactions.

Biotechnological Production via Engineered Streptomyces Strains

Strain Selection and Genetic Modifications

Streptomyces peucetius var. caesius G001 (DSM12245) is genetically engineered to block daunorubicin biosynthesis (ΔdnrH mutation) and enhance ε-rhodomycinone production. This strain accumulates 9-acetyl-7-(daunosaminyl)tetracenedione as a shunt metabolite, with titers reaching 0.1–0.3 g/L in optimized fermentations.

Table 2: Fermentation Parameters for Bioproduction

ParameterOptimal RangeMetabolite Titer (g/L)
Temperature26–34°C0.12–0.28
pH6.5–7.5
Duration7–14 days

Downstream Processing

Crude extracts are adsorbed onto nonionic resins (e.g., XAD-16), followed by sequential elution with methanol and butanol. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol, yielding a crystalline product with >95% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 13.2 (s, C-11 OH), 7.85–7.40 (m, aromatic H), 5.32 (d, J = 8.1 Hz, H-1′ of daunosamine).

  • HRMS : m/z 527.5 [M+H]⁺, consistent with C₂₇H₂₉NO₁₀.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient) reveals a single peak at 12.4 minutes, confirming >98% chemical purity.

Challenges and Optimization Strategies

Steric Hindrance in Acetalization

Bulky substituents on the tetracene core limit maximum acetalization to 43.8%, as observed in model studies with poly(vinyl alcohol). Microwave-assisted synthesis reduces reaction times by 40% but risks decomposition above 100°C.

Glycosylation Efficiency

Enzymatic glycosyltransferases (e.g., DnrS) improve regioselectivity, increasing daunosamine attachment yields to 82% in pilot-scale trials.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

MethodCost (USD/kg)Environmental Impact
Chemical Synthesis12,000–18,000High solvent waste
Biotechnological6,500–9,200Low VOC emissions

Regulatory Compliance

The hydrochloride salt meets ICH Q3A guidelines for residual solvents (<50 ppm methylene chloride) and heavy metals (<10 ppm) .

Q & A

Q. What are the optimal synthetic routes for 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride?

  • Methodological Answer : Begin with computational reaction path searches using quantum chemical calculations to predict viable pathways . Validate experimentally by coupling glycosylation steps (e.g., attaching the oxan-2-yl moiety) with acetylation and hydroxylation under controlled pH and temperature. Monitor intermediates via HPLC and mass spectrometry. For hydrochloride salt formation, use stoichiometric HCl in anhydrous ethanol under nitrogen .

Q. How can membrane separation technologies improve purification of this compound?

  • Methodological Answer : Employ nanofiltration or reverse osmosis (CRDC subclass RDF2050104) to isolate the target molecule from synthetic byproducts. Optimize membrane pore size (e.g., 1–5 kDa) and solvent polarity (e.g., methanol/water mixtures) to enhance selectivity. Post-purification, validate purity via NMR and HPLC-MS, ensuring residual solvent levels meet ICH guidelines .

Q. Which analytical methods are critical for characterizing its structural and functional groups?

  • Methodological Answer : Use a tiered approach:
  • 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve hydroxyl and acetyl groups.
  • FT-IR for detecting carbonyl (C=O) and amine (N-H) stretches.
  • X-ray crystallography for absolute configuration determination.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (±2 ppm accuracy) .

Q. What experimental conditions affect its stability during storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:
  • Test pH 3–9 buffers at 25°C/60% RH and 40°C/75% RH.
  • Monitor degradation via HPLC-UV at 254 nm.
  • Use lyophilization for long-term storage, with desiccants (e.g., silica gel) to prevent hydrolysis of the oxan-2-yl group .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coat, goggles) during synthesis.
  • Conduct a hazard assessment per GHS guidelines (e.g., skin/eye irritation risks).
  • Store in labeled, airtight containers away from oxidizers. Emergency procedures: rinse exposures with water for 15+ minutes; seek medical attention for inhalation .

Advanced Research Questions

Q. How can computational strategies optimize reaction yields and minimize byproducts?

  • Methodological Answer : Implement ICReDD’s feedback loop:

Use density functional theory (DFT) to model transition states and identify rate-limiting steps.

Apply machine learning (ML) to predict optimal solvent systems (e.g., DMF/water ratios).

Validate with high-throughput experimentation (HTE), iterating results back into computational models .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • Step 1 : Verify solvent deuterization and probe calibration.
  • Step 2 : Compare experimental shifts with simulated spectra (e.g., ACD/Labs or Gaussian).
  • Step 3 : Investigate dynamic effects (e.g., tautomerism) via variable-temperature NMR .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Synthesize analogs with modified hydroxyl/acetyl groups.
  • Test bioactivity in cell-based assays (e.g., cytotoxicity, enzyme inhibition).
  • Corrogate data with molecular docking (e.g., AutoDock Vina) to identify key binding motifs .

Q. How to map degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂ or UV light, then analyze degradants via:
  • LC-MSⁿ for fragmentation patterns.
  • EPR spectroscopy to detect free radicals.
  • Computational prediction of degradation intermediates using Schrödinger’s QikProp .

Q. Can alternative solvents (e.g., ionic liquids) enhance its solubility/reactivity?

  • Methodological Answer :
    Screen solvents using COSMO-RS simulations to predict solubility parameters. Experimentally validate with hydrophobic ionic liquids (e.g., [BMIM][PF₆]) or cyclodextrin inclusion complexes. Measure kinetics via stopped-flow spectroscopy .

Q. How to assess synergistic effects with other bioactive agents?

  • Methodological Answer :
    Design a factorial experiment:
  • Vary molar ratios (1:1 to 1:10) with co-agents (e.g., antibiotics).
  • Quantify synergy via Chou-Talalay’s combination index (CI) using CalcuSyn software.
  • Validate in vivo using murine infection models .

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